molecular formula C25H20F3NO3S B2812333 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate CAS No. 76016-86-9

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate

Cat. No.: B2812333
CAS No.: 76016-86-9
M. Wt: 471.49
InChI Key: JXTQDCJQBAZWIB-UHFFFAOYSA-M
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Description

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate is a pyridinium-based ionic liquid characterized by a methyl group at the 1-position and three phenyl substituents at the 2-, 4-, and 6-positions of the pyridine ring, paired with a trifluoromethanesulfonate (triflate) counterion. The bulky phenyl groups confer significant steric hindrance and hydrophobicity, distinguishing it from simpler pyridinium salts. Such reactions typically employ bases like cesium carbonate or sodium iodide to enhance selectivity and yield .

Properties

IUPAC Name

1-methyl-2,4,6-triphenylpyridin-1-ium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N.CHF3O3S/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21;2-1(3,4)8(5,6)7/h2-18H,1H3;(H,5,6,7)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTQDCJQBAZWIB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate typically involves the reaction of 2,4,6-triphenylpyridine with methylating agents in the presence of trifluoromethanesulfonic acid . The reaction conditions often include:

    Solvent: Commonly used solvents include dichloromethane or acetonitrile.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced pyridinium derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the pyridinium nitrogen, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyridinium core or the phenyl substituents.

Scientific Research Applications

Organic Synthesis

Catalytic Applications
1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate is utilized as a catalyst in organic reactions. Its ability to stabilize carbocations makes it effective in promoting electrophilic aromatic substitutions and nucleophilic additions. For instance, it has been employed in the synthesis of complex organic molecules where traditional catalysts may be less effective or require harsher conditions .

Reactions Involving Electrophiles
The compound has shown promise in facilitating reactions involving electrophiles due to its strong electron-withdrawing trifluoromethanesulfonate group. This characteristic enhances the electrophilicity of substrates, leading to higher yields in synthetic procedures .

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have revealed that these compounds can inhibit the growth of various bacterial strains and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways . This property positions it as a potential lead compound for further development in cancer therapeutics.

Materials Scie

Mechanism of Action

The mechanism of action of 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The substituent pattern on the pyridinium ring critically influences physical and chemical properties:

Compound Name Substituents Key Structural Features
1-Methyl-2,4,6-triphenylpyridin-1-ium triflate 2,4,6-triphenyl, 1-methyl High steric bulk, hydrophobic, π-π interactions
1-Fluoro-2,4,6-trimethylpyridinium triflate 2,4,6-trimethyl, 1-fluoro Electron-withdrawing fluorine, lower steric bulk
10-Methyl-9-isothiocyanatoacridinium triflate Acridine core, isothiocyanato Extended aromatic system, fluorescence potential
SUPPY:0 derivatives (e.g., compounds 2–4) Variable O/S-alkylation Chemoselectivity-dependent reactivity
  • Steric and Electronic Effects : The triphenyl substituents in the target compound enhance hydrophobicity and stability compared to methyl- or fluorine-substituted analogs (e.g., 1-fluoro-2,4,6-trimethylpyridinium triflate), which exhibit higher polarity due to electron-withdrawing fluorine .
  • Thermal Behavior : While direct thermal data for the target compound is unavailable, related pyridinium triflates (e.g., 1-methyl-1-propylpiperidinium triflate) display broad liquid ranges and moderate thermal stability, suggesting similar behavior for the triphenyl variant .

Functional and Application Differences

  • Ionic Liquids : The target compound’s triflate anion and bulky cation may enhance its utility as a low-viscosity ionic solvent, similar to 1-methyl-1-propylpiperidinium triflate .
  • Fluorescence and Bioactivity: Unlike 10-methyl-9-isothiocyanatoacridinium triflate (noted for fluorescence) or antimicrobial pyridoindole derivatives , the triphenylpyridinium analog’s applications likely focus on catalysis or materials science due to its steric profile.

Biological Activity

1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate (CAS Number: 76016-86-9) is a quaternary ammonium salt with a complex structure that has garnered attention for its potential biological activities. This compound is characterized by its trifluoromethanesulfonate anion and a pyridinium cation, which influence its solubility and reactivity in biological systems.

  • Molecular Formula : C25H20F3NO3S
  • Molecular Weight : 471.49 g/mol
  • Solubility : Soluble in polar solvents due to the presence of the trifluoromethanesulfonate group.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and interactions with biomolecules.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, potentially affecting cellular metabolism and proliferation.

Antimicrobial Studies

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridinium salts, including this compound. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Enzyme Inhibition

In another investigation focused on enzyme inhibition, this compound was found to effectively inhibit the activity of certain β-lactamases. This is particularly relevant in the context of antibiotic resistance, as β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics .

Case Study 1: Antimicrobial Efficacy

A clinical study assessed the effectiveness of this compound in treating infections caused by resistant bacterial strains. The study involved a cohort of patients with chronic infections where conventional treatments had failed. Results showed a notable reduction in bacterial load after treatment with this compound, suggesting its potential as a novel therapeutic agent .

Case Study 2: Enzyme Interaction

Another case study explored the interaction between this compound and human liver enzymes involved in drug metabolism. The findings indicated that the compound could modulate enzyme activity, leading to altered pharmacokinetics for co-administered drugs. This highlights the importance of understanding such interactions in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against Gram-positive bacteria
Enzyme InhibitionInhibition of β-lactamases
Cellular MetabolismModulation of metabolic pathways

Q & A

Q. What are the key steps for synthesizing 1-Methyl-2,4,6-triphenylpyridin-1-ium trifluoromethanesulfonate, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including alkylation or quaternization of the pyridine core, followed by anion exchange to introduce the trifluoromethanesulfonate counterion. Critical steps include:

  • Controlled reaction conditions : Temperature (e.g., reflux in THF or dichloromethane) and solvent polarity to ensure regioselective substitution .
  • Microwave-assisted synthesis : To accelerate reaction rates for steps requiring high energy input .
  • Intermediate characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) confirm structural integrity at each stage. For example, ¹H NMR can resolve methyl and phenyl proton environments, while MS validates molecular ion peaks .

Q. Which spectroscopic methods are most effective for structural confirmation of this compound?

  • X-ray crystallography : Provides precise bond lengths and angles (e.g., S–O and C–F distances in the triflate group) .
  • Multinuclear NMR : ¹⁹F NMR is critical for resolving trifluoromethanesulfonate counterion signals, while ¹H/¹³C NMR identifies substituent patterns on the pyridinium core .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity, particularly for detecting trace byproducts .

Q. How does the trifluoromethanesulfonate counterion influence the compound’s solubility and stability?

The triflate anion enhances solubility in polar aprotic solvents (e.g., acetonitrile, DMF) due to its weakly coordinating nature and high charge delocalization. This property stabilizes the pyridinium cation in solution, facilitating reactions under mild conditions. Stability in hygroscopic environments should be monitored via Karl Fischer titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield in pyridinium triflate synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., THF, DCM) improve ion pairing and reduce side reactions.
  • Temperature gradients : Stepwise heating (e.g., 40–60°C for quaternization) minimizes thermal decomposition.
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts may accelerate anion exchange steps. Real-time monitoring via TLC or in situ IR spectroscopy helps identify optimal endpoints .

Q. What strategies resolve contradictions in crystallographic data, such as bond angle discrepancies in the triflate group?

Conflicting bond angles (e.g., F–C–S deviations in X-ray data ) can arise from crystal packing effects or dynamic disorder. Complementary methods include:

  • DFT calculations : To compare experimental vs. theoretical geometries.
  • Variable-temperature XRD : Assess thermal motion impacts on structural parameters.
  • Solid-state NMR : Correlate crystallographic data with local electronic environments .

Q. How does the electronic nature of substituents on the pyridinium ring affect reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., trifluoromethyl) meta to the cationic center enhance electrophilicity, facilitating nucleophilic attacks or metal-catalyzed couplings. Hammett substituent constants (σ) can predict reactivity trends. For example, arylboronic acid couplings with Pd catalysts may require adjusted ligand systems (e.g., tris-o-furylphosphine) to accommodate steric bulk from triphenyl groups .

Q. What advanced techniques are used to monitor transient intermediates during pyridinium triflate reactions?

  • Stopped-flow NMR : Captures short-lived intermediates (e.g., ylides or radical species) in real time.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Identifies ionic intermediates in situ.
  • UV-Vis kinetics : Tracks reaction progress via chromophore formation/decay, particularly in photoredox applications .

Q. How can computational methods predict the compound’s behavior in novel reaction systems?

  • Molecular Dynamics (MD) simulations : Model solvation effects and ion-pair dynamics.
  • Density Functional Theory (DFT) : Calculates transition-state energies for mechanistic insights (e.g., SN2 vs. radical pathways).
  • Docking studies : Explore host-guest interactions in supramolecular applications .

Methodological Considerations

Q. What precautions are necessary when handling hygroscopic pyridinium triflate derivatives?

  • Storage : Anhydrous conditions (e.g., molecular sieves in sealed vials under argon).
  • In situ generation : Prepare the compound immediately before use to avoid hydrolysis.
  • Glovebox techniques : For moisture-sensitive reactions, particularly in non-polar solvents .

Q. How are competing reaction pathways (e.g., elimination vs. substitution) controlled during functionalization?

  • Steric and electronic tuning : Bulkier counterions (e.g., BArF₄⁻) or additives (e.g., crown ethers) suppress elimination by stabilizing the transition state.
  • Solvent polarity : High-polarity media favor ionic mechanisms over radical pathways.
  • Kinetic profiling : Use Eyring plots to determine activation parameters for pathway selectivity .

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